molecular formula C19H14ClN3O B2655729 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-98-7

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2655729
CAS No.: 1357740-98-7
M. Wt: 335.79
InChI Key: VUMPULJYSCRINL-UHFFFAOYSA-N
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Description

The compound 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetically derived small molecule based on the pyrazolo[1,5-a]pyrazin-4-one scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . This core scaffold has been synthesized and characterized using techniques including IR, ¹H NMR, and mass spectroscopy, with representative structures confirmed by single-crystal X-ray diffraction analysis . Compounds within this chemical class have demonstrated significant biological activity in preliminary research, particularly showing the ability to inhibit the growth of human lung cancer cells, such as A549 and H322 lines, in a dosage-dependent manner . The presence of specific substituents, including variations at the 2- and 5- positions of the core structure, is critical for its bioactivity and is a key focus of structure-activity relationship (SAR) studies . This product is intended for research purposes only, specifically for use in in vitro biological screening, hit-to-lead optimization, and mechanistic studies in oncology and other disease areas. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c20-16-8-4-5-14(11-16)13-22-9-10-23-18(19(22)24)12-17(21-23)15-6-2-1-3-7-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPULJYSCRINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 239.68 g/mol. The compound features a fused pyrazole structure that enhances its biological activity by providing a rigid framework conducive to interaction with biological targets.

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrazines typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis may begin with the formation of a pyrazole ring followed by chlorination and subsequent coupling reactions to introduce the chlorobenzyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazolo derivatives, including 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities against various pathogens. For example, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting their potential as therapeutic agents in treating infections .

Anticancer Properties

The fused pyrazole framework has been associated with anticancer activity. Compounds within this class have demonstrated inhibition of cancer cell proliferation through various mechanisms, including induction of apoptosis and disruption of cell cycle progression. Studies have indicated that certain derivatives can inhibit specific kinases involved in cancer signaling pathways .

Protein Kinase Inhibition

The ability to inhibit protein kinases is a crucial aspect of many therapeutic agents. Research into related pyrazolo compounds has revealed their potential as selective protein kinase inhibitors. This activity is particularly relevant in the context of cancer therapy and other diseases where dysregulated kinase activity plays a significant role .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrazolo derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that some compounds exhibited substantial antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of pyrazolo derivatives on various cancer cell lines. The findings demonstrated that certain compounds significantly reduced cell viability, highlighting their potential as anticancer agents .
  • Protein Kinase Inhibition : A focused library of analogs was synthesized based on the pyrazolo scaffold to explore their inhibitory effects on specific kinases associated with cancer progression. The study identified several promising candidates that showed low cytotoxicity alongside effective kinase inhibition .

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Notable Properties References
5-(3-Chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Target) C₁₉H₁₄ClN₃O 343.79 ~3.0* 3-Cl-Benzyl, 2-Ph Moderate lipophilicity, aromatic interactions
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-... (Fluorinated analog) C₂₀H₁₅F₂N₃O₂ 367.35 2.93 2-F-Benzyl, 4-F-Ph Enhanced metabolic stability, polar
5-[(4-Chlorophenyl)methyl]-2-(2-methoxyphenyl)-... (4-Cl, 2-OMe analog) C₂₀H₁₆ClN₃O₂ 365.82 2.93 4-Cl-Benzyl, 2-OMe-Ph Increased logP, hydrogen bonding capacity
2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (Core scaffold) C₁₁H₈N₃O 198.20 1.5 No substituents Low molecular weight, baseline activity
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (Cyclic prodrug analog) Variable ~300–350 1.8–2.5 Saturated pyrazinone ring Prodrug activation, reversible aza-Michael

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects : The 3-chlorobenzyl group in the target compound provides a balance between lipophilicity (logP ~3.0) and steric bulk, contrasting with fluorine’s electronegativity in fluorinated analogs (logP ~2.93) .
  • Prodrug Potential: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones can act as masked forms of cysteine-reactive vinyl sulfones, enabling controlled release under physiological conditions .

Structural Insights from Crystallography

The SHELX software suite, widely used for small-molecule refinement, could resolve the target compound’s crystal structure to clarify substituent orientations and intermolecular interactions .

Biological Activity

5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is synthesized through the condensation of 3-chlorobenzyl chloride with 2-phenylpyrazolo[1,5-a]pyrazine in the presence of a base such as potassium carbonate, typically in dimethylformamide (DMF) at elevated temperatures. This synthetic route allows for the production of high yields and purity, making it suitable for further biological evaluation.

The biological activity of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to altered cellular proliferation and apoptosis. For instance, studies indicate that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways .

Anticancer Activity

Research has demonstrated that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one exhibits significant anticancer properties. A notable study reported that derivatives of this compound selectively inhibited the growth of lung cancer cells (H322) with a mutated p53 gene. The compound induced apoptosis in a dose-dependent manner while showing minimal cytotoxicity towards normal endothelial cells (HUVECs), highlighting its potential as a targeted cancer therapy .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary studies suggest that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one may exhibit similar inhibitory effects on COX enzymes, thereby reducing inflammatory responses .

Case Studies

Case Study 1: Anticancer Activity
A study conducted on various pyrazolo derivatives revealed that 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one significantly inhibited the proliferation of H322 lung cancer cells at concentrations as low as 20 µM. The mechanism involved the induction of apoptosis, characterized by nuclear condensation and fragmentation observed through Hoechst staining assays .

Case Study 2: Selectivity Towards Cancer Cells
In a comparative analysis, the selectivity of this compound was evaluated against both cancerous and non-cancerous cell lines. Results indicated that while the compound effectively reduced viability in H322 cells, it did not exhibit cytotoxic effects on HUVECs at concentrations up to 40 µM. This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Data Summary

Biological Activity IC50 Value (µM) Cell Line Effect
Anticancer20H322 (Lung Cancer)Induces apoptosis
Anti-inflammatoryTBDTBDInhibits COX enzymes
Selectivity>40HUVECsNon-cytotoxic

Q & A

What are the established synthetic routes for 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves condensation of substituted pyrazole precursors with benzyl halides or amines. For example:

  • Microwave-assisted synthesis (80–120°C, 10–30 min) improves reaction efficiency and reduces side products compared to traditional reflux methods .
  • Reflux in acetonitrile with iodides (e.g., KI) as catalysts achieves moderate yields (~57%) but requires column chromatography (ethyl acetate eluent) for purification .
  • Solvent-free conditions under microwave irradiation minimize byproducts like dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, which form via intramolecular cyclization .

Key Considerations:

  • Temperature control is critical to avoid decomposition of the chlorobenzyl group.
  • Purification methods (e.g., silica gel chromatography vs. recrystallization) impact purity, with HPLC-MS recommended for verifying >95% purity .

How can crystallographic data resolve structural ambiguities in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Conformational analysis: The six-membered pyrazinone ring adopts a "screw-boat" conformation (deviation: 0.214–0.681 Å from planar), influencing steric interactions with biological targets .
  • Intermolecular interactions: Weak C–H⋯O and C–H⋯π bonds stabilize crystal packing (R-factor: 0.041–0.115), critical for reproducibility in polymorph studies .
  • Dihedral angles: Substituents like the 3-chlorobenzyl group introduce torsional strain (16.05–84.84°), affecting solubility and bioactivity .

Methodology:

  • Use SHELX programs (e.g., SHELXL97) for refinement, ensuring data-to-parameter ratios >12:1 to reduce overfitting .

What experimental approaches validate the apoptotic activity of 5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one in lung cancer models?

Answer:
Basic assays:

  • Caspase-3/7 activation: Quantified via fluorometric assays (e.g., Caspase-Glo®) in A549 cells, with EC₅₀ values <10 µM indicating potency .
  • Annexin V/PI staining: Flow cytometry confirms apoptosis induction (e.g., 30–40% apoptotic cells at 24h) .

Advanced mechanistic studies:

  • ROS elevation: DCFH-DA fluorescence assays show dose-dependent ROS generation, linked to integrin β4 upregulation .
  • Western blotting: Confirms downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cleavage of PARP .

Contradictions:

  • Some analogs induce autophagy (LC3-II accumulation) alongside apoptosis, requiring dual-staining assays to differentiate .

How do structural modifications at the 3-chlorobenzyl position affect the compound’s pharmacokinetic profile?

Answer:
SAR findings:

  • Electron-withdrawing groups (e.g., Cl at para/meta positions) enhance metabolic stability but reduce solubility (logP >3.5) .
  • Cyclization liability: β-amidomethyl vinyl sulfone derivatives reversibly form inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones via aza-Michael reactions in physiological buffers, requiring HPLC-MS to monitor equilibrium .

Advanced PK studies:

  • GSH adduct formation: Incubate with glutathione (100x excess) to assess covalent binding, a liability for prodrug design .
  • Plasma stability assays: Use LC-MS/MS to quantify degradation half-life (>2h suggests suitability for in vivo studies) .

What strategies address discrepancies in reported mechanisms of action (e.g., apoptosis vs. autophagy)?

Answer:
Experimental design:

  • Time-course assays: Autophagy markers (e.g., LC3-II) peak earlier (6–12h) than apoptosis markers (24h) .
  • Inhibitor studies: Use 3-MA (autophagy inhibitor) or Z-VAD-FMK (apoptosis inhibitor) to dissect dominant pathways .

Data interpretation:

  • Cross-talk analysis: p53 and mTOR pathways may regulate both processes; employ phospho-specific antibodies (e.g., p-mTOR) .

How can computational modeling guide the optimization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives?

Answer:
Advanced methods:

  • Docking studies: Target integrin β4 (PDB: 4WKQ) to prioritize substituents with favorable binding energies (ΔG < -8 kcal/mol) .
  • MD simulations: Simulate aqueous solubility by calculating solvation free energy; correlate with experimental logD values .

Validation:

  • QSAR models: Use IC₅₀ data from A549/H322 cells to train models, focusing on descriptors like polar surface area and H-bond donors .

What are the challenges in scaling up synthesis for in vivo studies, and how are they mitigated?

Answer:
Key issues:

  • Low yields in cyclization steps (e.g., 21% yield in Negishi couplings) due to steric hindrance .
  • Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for gram-scale batches .

Solutions:

  • Flow chemistry: Continuous reactors improve heat transfer and reduce byproducts in exothermic steps .

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